fusarinine
Description
Properties
CAS No. |
11115-85-8 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Synonyms |
fusarinine |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Fusarinine
Elucidation of Fusarinine Biosynthetic Pathways
The biosynthesis of this compound involves the sequential modification and condensation of precursor metabolites through a series of enzymatic steps. This compound C (FsC), a well-characterized derivative, is composed of three N5-anhydromevalonyl-N5-hydroxy-L-ornithine units linked by ester bonds. acs.orgmdpi.com
Identification of Key Enzymatic Steps in this compound Production
The initial and crucial step in this compound biosynthesis is the hydroxylation of L-ornithine to N5-hydroxy-L-ornithine. This reaction is catalyzed by the N5-ornithine hydroxylase enzyme, encoded by the sidA gene. mdpi.comnih.govmdpi.comnih.gov This enzyme belongs to the N-hydroxylating flavoprotein monooxygenases. mdpi.com
Subsequently, the pathway diverges to incorporate a mevalonate-derived moiety. Mevalonate (B85504) is activated with coenzyme A (CoA) by the acyl-CoA ligase SidI and then dehydrated by the enoyl-CoA hydratase SidH to form anhydromevalonyl-CoA. mdpi.comnih.govpnas.orgresearchgate.net The anhydromevalonyl-CoA then transfers its anhydromevalonic moiety to N5-hydroxy-L-ornithine to form N5-anhydromevalonyl-N5-hydroxyornithine, a reaction mediated by a ligase encoded by sidF. mdpi.comnih.govnih.gov
Finally, three units of N5-anhydromevalonyl-N5-hydroxyornithine are condensed to form this compound C. This condensation is catalyzed by a nonribosomal peptide synthetase (NRPS)-like protein encoded by the sidD gene. mdpi.comnih.govnih.govrsc.org The NRPS SidD is a bimodular enzyme that iteratively loads and condenses the amino acid building block cis-anhydromevalonyl-N5-hydroxyornithine (cis-AMHO) to synthesize this compound C. rsc.orgescholarship.org
The enzymes SidI, SidH, and SidF, involved in the synthesis of N5-anhydromevalonyl-N5-hydroxyornithine, are peroxisomal enzymes, possessing peroxisomal targeting sequences. mdpi.comnih.gov
Characterization of Precursor Metabolite Utilization in this compound Biosynthesis
The primary precursor metabolites for this compound biosynthesis are L-ornithine and mevalonate. acs.orgmdpi.compnas.org
L-ornithine: This amino acid undergoes N5-hydroxylation by SidA to yield N5-hydroxy-L-ornithine, which is a key intermediate for this compound and other hydroxamate siderophores. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net L-ornithine itself can be produced through different pathways, including the ornithine-urea cycle (OUC) and the acetyl-glutamate cycle (AGC). researchgate.net
Mevalonate: This intermediate of the ergosterol (B1671047) biosynthetic pathway serves as the origin for the anhydromevalonyl moiety. mdpi.compnas.org Mevalonate is converted to anhydromevalonyl-CoA through the action of SidI and SidH. mdpi.compnas.org The HMG-CoA reductase (Hmg1) is a rate-limiting enzyme in the mevalonate biosynthesis pathway, and its overexpression can increase triacetylthis compound C (TAFC) siderophore production. acs.org
The utilization of these precursors is tightly integrated within the fungal metabolic network. For instance, the demand for mevalonate for siderophore biosynthesis can impact ergosterol content and composition. pnas.org
Genetic Determinants of this compound Biosynthesis
The genes encoding the enzymes responsible for this compound biosynthesis are often organized into gene clusters, and their expression is subject to intricate regulatory mechanisms.
Mapping of Gene Clusters Involved in this compound Synthesis
In many fungal species, the genes involved in this compound biosynthesis are found within specific gene clusters. For example, in Aspergillus fumigatus, a six-gene this compound C cluster has been identified, composed of sidJ, sidF, sidH, sidD, sitT, and mirD. nih.gov Other studies have also indicated the presence of a putative nonribosomal peptide synthetase (NRPS) gene responsible for this compound-type siderophores in Aspergillus oryzae and Fusarium graminearum. d-nb.infonih.gov Biosynthetic gene clusters (BGCs) typically include a core gene, such as an NRPS, responsible for the initial metabolic step, along with tailoring enzymes, transport, and regulatory genes. biorxiv.orgnih.gov
Analysis of Transcriptional Regulation of this compound Biosynthesis Genes
The transcriptional regulation of this compound biosynthesis genes is primarily influenced by iron availability. acs.orgmdpi.comontosight.ainih.gov Under iron-deficient conditions, the expression of genes involved in siderophore biosynthesis is upregulated to facilitate iron acquisition. mdpi.comnih.govnih.govresearchgate.net
Key regulatory mechanisms include:
Transcription Factors: Iron-sensing transcription factors, such as the bZIP transcriptional activator HapX and the GATA transcriptional repressor SreA, play a crucial role in regulating iron homeostasis and, consequently, siderophore production. acs.orgmdpi.comnih.govpnas.orgontosight.airesearchgate.net These factors can interconnect in a negative feedback loop through mutual transcriptional regulation. acs.org For instance, HapX has been shown to regulate the expression of sidG, a gene involved in the acetylation of this compound C to TAFC. nih.gov
Iron-mediated Repression: Siderophore biosynthesis is severely inhibited by iron sufficiency. acs.orgnih.govacs.org This repression mechanism ensures that the energy-intensive process of siderophore production is only active when necessary. ontosight.ai The proposed repression model in bacteria involves the Fur protein binding ferrous iron and then binding to a "Fur Box" on the target DNA, inhibiting RNA polymerase from searching the promoter region. nih.gov In fungi, GATA factor proteins act as transcriptional repressors. mdpi.com
Metabolic Links: The biosynthesis of this compound-type siderophores can also be linked to other metabolic pathways. For example, acetyl-CoA is a substrate for siderophore biosynthesis, and transcription factors like AcuK and AcuM, which are essential for activating gluconeogenesis, have been implicated in regulating siderophore-mediated iron uptake by influencing the supply of cytosolic acetyl-CoA. acs.orgresearchgate.net
Environmental and Physiological Modulators of this compound Production
Environmental and physiological factors significantly modulate this compound production. The most prominent modulator is iron availability. Under conditions of iron deficiency, microorganisms drastically increase this compound synthesis to scavenge this essential metal from the environment. acs.orgmdpi.comontosight.ainih.govresearchgate.net Conversely, iron-sufficient conditions lead to a strong repression of this compound biosynthesis. acs.orgnih.govacs.org
Other environmental cues, such as pH and temperature, as well as the presence of other microorganisms, can also influence the regulation of this compound production. ontosight.ai Physiological conditions within the producing organism, such as the cellular metabolic state and the availability of precursor metabolites like L-ornithine and mevalonate, directly impact the yield of this compound. acs.orgpnas.orgresearchgate.net For example, metabolic engineering strategies aimed at increasing the supply of L-ornithine have been shown to enhance this compound C production. acs.orgresearchgate.net
The expression of this compound C biosynthetic genes has also been observed to be induced during exposure to host cells, such as A549 cells, suggesting a role in host-pathogen interactions. researchgate.net
Iron Homeostasis and this compound Biosynthesis Regulation
Iron homeostasis is a critical regulatory point for this compound biosynthesis. The production of this compound C (FsC) is severely inhibited under iron-sufficient conditions due to iron-mediated repression. acs.org In Aspergillus fumigatus, a prominent siderophore-producing fungus, iron homeostasis is intricately regulated by two key iron-sensing transcription factors: the bZIP transcriptional activator HapX and the GATA transcriptional repressor SreA. acs.orgresearchgate.net These two factors are interconnected through a negative feedback loop, ensuring fine-tuned control over iron metabolism. acs.orgresearchgate.net
Under conditions of low iron, HapX is known to repress iron utilization pathways. researchgate.net Conversely, SreA plays a role during iron sufficiency by downregulating gene expression, thereby repressing siderophore biosynthesis and reductive iron assimilation to prevent iron overload. researchgate.netplos.org The monothiol glutaredoxin D (GrxD) has also been identified as a key factor in iron sensing and homeostasis in fungi like A. fumigatus and Cryptococcus neoformans, acting through protein-protein interactions with HapX and SreA. acs.org
Beyond these primary regulators, other transcription factors, such as LeuB, AcuK, AcuM, and SrbA, contribute to iron regulation by linking it with broader metabolic processes including leucine, sterol, and carbon metabolism. acs.org Specifically, the Zn₂Cys₆ transcription factors AcuM and AcuK are crucial for activating gluconeogenesis and have been implicated in regulating reductive iron assimilation and siderophore-mediated iron uptake. acs.org Deregulation, such as a deficiency in SreA or HapX, can lead to observable phenotypic changes, including reddish hyphal pigmentation, indicative of metabolic imbalance. himjournals.com The sidG gene, responsible for converting this compound C to triacetylthis compound C (TAFC), has been shown to be regulated by HapX in A. fumigatus. nih.gov
Influence of Other Environmental Factors on this compound Production
Research has shown that the transcript level of the hmg1 gene, which encodes HMG-CoA reductase—an enzyme involved in the mevalonate pathway providing a precursor for this compound-type siderophores—is significantly increased during iron starvation in A. fumigatus. plos.org However, this response is not universal across all fungal species; for instance, in Arthroderma benhamiae, iron availability did not significantly influence hmg1 transcript levels. plos.org Interestingly, this compound C biosynthetic genes have been observed to be induced during exposure to A549 cells (human lung epithelial cells), suggesting that fungi may respond to host-cell derived signals, potentially as a warning for impending iron starvation, rather than solely to direct iron limitation. researchgate.net
Data Table: Key Regulatory Factors in this compound Biosynthesis
| Regulatory Factor | Type of Factor | Role in this compound Biosynthesis | Organism(s) Studied | Citation |
| HapX | bZIP Transcription Activator | Represses iron utilization pathways in low iron; regulates sidG expression. | A. fumigatus, A. benhamiae | acs.orgresearchgate.netplos.orgnih.gov |
| SreA | GATA Transcription Repressor | Downregulates gene expression during iron sufficiency; represses siderophore biosynthesis. | A. fumigatus, A. nidulans | acs.orgresearchgate.netplos.org |
| GrxD | Monothiol Glutaredoxin | Involved in iron sensing and homeostasis via interaction with HapX and SreA. | A. fumigatus, C. neoformans | acs.org |
| AcuK, AcuM | Zn₂Cys₆ Transcription Factors | Regulate reductive iron assimilation and siderophore-mediated iron uptake; link iron regulation with carbon metabolism. | A. fumigatus | acs.org |
| SrbA | Transcription Factor | Links iron regulation with sterol metabolism. | A. fumigatus | acs.org |
| hmg1 gene | Gene (HMG-CoA reductase) | Transcript levels increased during iron starvation (precursor for this compound). | A. fumigatus | plos.org |
Comparative Biosynthesis of this compound and Related Siderophores
This compound C (FsC), also known as fusigen, is a cyclic hydroxamate siderophore produced by various fungi, including Fusarium roseum, Aureobasidium melanogenum, and Aspergillus fumigatus. acs.org FsC is structurally composed of three repeating units of N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine, which are linked by ester bonds and are derived from the amino acid L-ornithine and mevalonate. acs.org
The biosynthesis of all hydroxamate-type siderophores initiates with a common step: the formation of N⁵-hydroxyornithine from L-ornithine, a reaction catalyzed by the monooxygenase SidA. nih.govasm.orgportlandpress.comresearchgate.net Following this initial hydroxylation, the biosynthetic pathways diverge, leading to different hydroxamate siderophore types based on the incorporation of distinct acyl groups. portlandpress.com
For the synthesis of this compound-type and coprogen-type siderophores, the transacylase SidF plays a crucial role by transferring anhydromevalonyl-CoA to N⁵-hydroxyornithine. portlandpress.com The precursor, anhydromevalonyl-CoA, is itself derived from mevalonate through the sequential actions of SidI, a mevalonyl-CoA ligase, and SidH, a mevalonyl-CoA hydratase. nih.govportlandpress.com Notably, SidI, SidH, and SidF are localized within peroxisomes, while other enzymes involved in siderophore biosynthesis are generally believed to function in the cytosol. nih.govportlandpress.com The nonribosomal peptide synthetase (NRPS) SidD is specifically responsible for the core biosynthesis of this compound C. nih.govrsc.org Subsequently, triacetylthis compound C (TAFC) is produced from FsC through the action of SidG. nih.gov
Aspergillus fumigatus is known to produce both this compound-type siderophores (FsC and TAFC), which are secreted for environmental iron acquisition, and ferrichrome-type siderophores (ferricrocin and hydroxyferricrocin), which are primarily utilized for intracellular iron distribution and storage. plos.orgnih.govportlandpress.comresearchgate.net The biosynthesis of ferrichrome-type siderophores involves the transacetylase SidL and the nonribosomal peptide synthetase SidC. researchgate.net Interestingly, SidF has been identified as a dual-substrate acyltransferase in A. fumigatus, capable of participating in the biosynthesis of both this compound- and ferrichrome-type siderophores by accepting both acetyl-CoA and anhydromevalonyl-CoA as substrates. biorxiv.org While SidF's expression is induced by iron limitation and it is peroxisomal, SidL is a cytosolic enzyme with largely iron-independent expression. biorxiv.org
Coprogens represent another class of fungal siderophores, characterized by their composition of trans-fusarinine subunits. These linear siderophores can occur as either dihydroxamate or trihydroxamate forms, with examples including rhodotorulic acid and dimerum acid, both of which are dihydroxamate coprogen (B1513091) siderophores. nih.gov
Data Table: Key Enzymes and Their Roles in this compound Biosynthesis
| Enzyme | Function | Siderophore Type(s) Involved | Cellular Location | Citation |
| SidA | Ornithine N⁵-oxygenase; converts ornithine to N⁵-hydroxyornithine. | All hydroxamate-type (initial step) | Not specified (assumed cytosolic for general NRPS steps, but initial hydroxylation is key) | nih.govasm.orgportlandpress.comresearchgate.net |
| SidF | Transacylase; transfers anhydromevalonyl-CoA to N⁵-hydroxyornithine. | This compound-type, Coprogen-type, Ferrichrome-type (dual substrate) | Peroxisomes | nih.govportlandpress.combiorxiv.org |
| SidI | Mevalonyl-CoA ligase; involved in anhydromevalonyl-CoA synthesis. | This compound-type, Coprogen-type | Peroxisomes | nih.govportlandpress.com |
| SidH | Mevalonyl-CoA hydratase; involved in anhydromevalonyl-CoA synthesis. | This compound-type, Coprogen-type | Peroxisomes | nih.govportlandpress.com |
| SidD | Nonribosomal Peptide Synthetase (NRPS); synthesizes this compound C. | This compound C | Not specified (assumed cytosolic for general NRPS steps) | nih.govrsc.org |
| SidG | Converts this compound C to triacetylthis compound C. | Triacetylthis compound C | Not specified | nih.gov |
| SidL | Transacetylase; involved in ferrichrome-type siderophore biosynthesis. | Ferrichrome-type | Cytosolic | researchgate.netbiorxiv.org |
| SidC | Nonribosomal Peptide Synthetase (NRPS); synthesizes ferricrocin. | Ferrichrome-type | Not specified | researchgate.net |
Biological Roles and Mechanistic Insights of Fusarinine
Iron Acquisition Mechanisms Mediated by Fusarinine
The acquisition of iron by fungi through this compound involves a sophisticated series of steps, encompassing the chelation of Fe(III), the cellular uptake of the resulting this compound-iron complexes, and the subsequent intracellular release of iron for metabolic processes.
Elucidation of Iron(III) Chelation Chemistry of this compound in Biological Systems
This compound C (FsC) is a depsipeptide, a type of hydroxamate siderophore, that effectively chelates ferric iron scitoys.comuni.lu. The iron-chelating properties of this compound and its derivatives, such as triacetylthis compound C (TAFC), are primarily attributed to their hydroxamate groups researchgate.net. These functional groups enable the formation of stable complexes with Fe(III), facilitating the mobilization of iron from the extracellular environment where it is often found in an insoluble ferric form researchgate.netscitoys.com. For instance, the association constant for the ferric-N,N',N''-triacetylthis compound C complex has been determined to be log K=32.5, highlighting its strong binding affinity for iron. This compound C itself is composed of three N5-anhydromevalonyl-N5-hydroxyornithine residues, termed this compound (FS), which are cyclically linked by ester bonds uni.lu. TAFC is an N2-acetylated derivative of FsC uni.lu.
Characterization of Cellular Uptake Systems for this compound-Iron Complexes
Once this compound-iron complexes are formed extracellularly, specific cellular uptake systems are employed by fungi to internalize these complexes. These systems are primarily mediated by siderophore iron transporters (SITs), which belong to the major facilitator superfamily (MFS). SITs are notably found exclusively within the fungal kingdom.
In Aspergillus fumigatus, a well-studied siderophore-producing fungus, this compound-type siderophores like FsC and TAFC are secreted to capture environmental iron. The uptake of iron chelated by FsC is mediated by the major facilitator-type transporter MirD, while TAFC-iron complexes are transported by MirB. Both MirB and MirD are crucial for iron uptake, although studies in murine aspergillosis models indicate that MirB, responsible for TAFC uptake, plays a more dominant role in virulence.
The following table summarizes key siderophore transporters in A. fumigatus:
| Transporter | Siderophore Substrate(s) | Role in Iron Acquisition | Virulence Impact (in A. fumigatus) | Reference |
| MirB | Triacetylthis compound C (TAFC) | Extracellular iron uptake | Crucial for virulence in murine models | |
| MirD | This compound C (FsC) | Extracellular iron uptake | Less crucial for virulence than MirB | |
| Sit1 | Ferrichrome-type, Ferrioxamine-type | Xenosiderophore utilization | Essential for utilization of various xenosiderophores | |
| Sit2 | Ferrichrome-type, Ferrioxamine B | Xenosiderophore utilization | Required for ferrioxamine B uptake |
Investigations into Reductive and Hydrolytic Release of Iron from this compound-Iron Complexes
Upon cellular uptake, the iron chelated by this compound-type siderophores must be released for metabolic utilization. This process primarily occurs through hydrolytic mechanisms, mediated by specific esterase enzymes uni.lu.
In A. fumigatus, two key esterases have been identified: SidJ for the hydrolysis of FsC and EstB for the hydrolysis of TAFC uni.lu. These enzymes cleave the ester bonds within the siderophore structure, which subsequently decreases the siderophore's affinity for iron, thereby facilitating its release. For instance, the enzyme from Fusarium roseum progressively hydrolyzes the three ester bonds of this compound C to yield the monomer, this compound. Interestingly, the ferric chelate of this compound C is not hydrolyzed by the Fusarium roseum enzyme, suggesting that an iron-exchange step might be a prerequisite for the hydrolysis of the ester bonds. This indicates a finely tuned mechanism to ensure iron is released only when and where needed, preventing the release of free iron that could be toxic due to its potential to catalyze reactive oxygen species formation. The production of these specific ornithylesterases is often severely suppressed by iron in the growth medium, further highlighting their role in iron homeostasis.
This compound in Microbial Ecology and Interspecies Interactions
This compound's role extends beyond mere iron acquisition for individual fungal survival, significantly impacting microbial communities and interactions.
Role of this compound in Fungal Survival and Pathogenicity in Non-Human Models
Siderophores, including this compound-type compounds, are critical for the survival and pathogenicity of many fungal species, particularly in iron-limited environments such as those found within a host organism researchgate.net. The ability of pathogenic fungi to acquire iron through siderophores like this compound is a crucial virulence factor researchgate.net.
Studies using non-human models, such as murine models of aspergillosis, have consistently demonstrated the indispensable role of this compound-type siderophores in A. fumigatus virulence. For example, the biosynthesis of both extracellular (this compound-type) and intracellular (ferrichrome-type) siderophores has been shown to be crucial for the full virulence of A. fumigatus in various aspergillosis models. Deficiency in siderophore biosynthesis or the specific transport systems can significantly reduce the fungus's ability to cause disease and survive within the host. This compound and TAFC enable A. fumigatus to effectively scavenge iron from host iron-binding proteins like transferrin, overcoming the host's nutritional immunity strategy.
This compound-Mediated Interspecies Competition and Cooperation
The production and utilization of siderophores like this compound also play a significant role in mediating interspecies interactions within microbial communities. While siderophores are primarily synthesized for self-iron acquisition, their presence in the environment can lead to both competitive and cooperative dynamics.
A notable aspect of interspecies interaction is the phenomenon of xenosiderophore utilization. Many fungal species, even those incapable of synthesizing their own siderophores (e.g., Saccharomyces cerevisiae, Candida albicans, or Cryptococcus neoformans), possess SITs that allow them to take up siderophores produced by other species. This ability to utilize "foreign" siderophores (xenosiderophores) can be energetically advantageous for the non-producing organism, as it saves the metabolic cost of siderophore biosynthesis. This shared resource can lead to cooperative relationships where one species benefits from the siderophore production of another.
Conversely, siderophores can also be agents of competition. By efficiently chelating and sequestering environmental iron, a strong siderophore producer like a this compound-producing fungus can limit iron availability for competing microorganisms that may not produce equally effective siderophores or possess efficient uptake systems for the this compound-iron complex. This competition for a vital nutrient can influence microbial community structure and dynamics.
Influence of this compound on Microbial Community Dynamics
This compound, as a siderophore, is instrumental in shaping microbial community dynamics by mediating iron competition, a critical factor for microbial growth and survival. acs.orgfrontiersin.orgapsnet.org Microorganisms, such as Aspergillus fumigatus, produce extracellular siderophores like this compound C and its derivative, triacetylthis compound C (TAFC), to scavenge iron from their environment. plos.orgbiorxiv.org In complex microbial consortia, such as mixed biofilms of A. fumigatus and Pseudomonas aeruginosa, fungal siderophores can counteract the iron-chelating effects of bacterial siderophores like pyoverdine produced by P. aeruginosa. nih.govplos.org This competitive interaction for iron can influence the growth and survival of both fungal and bacterial populations within a shared niche. nih.govplos.org Siderophore-producing microbial strains often gain a selective advantage over non-producing strains, including certain pathogens, by limiting the availability of iron in their immediate surroundings. frontiersin.org Furthermore, some bacterial species have demonstrated the ability to utilize siderophores produced by fungi, highlighting the intricate iron-mediated interactions that define microbial community structures. biorxiv.org
Broader Biological Functions Beyond Iron Metabolism
Beyond its fundamental role in iron metabolism, this compound participates in various other biological processes, underscoring its multifaceted importance in microbial physiology and ecology.
This compound as a Regulatory Molecule in Microorganisms
The biosynthesis of this compound and its derivatives, such as N',N'',N'''-Triacetylthis compound C (TAFC), is a tightly regulated process within microorganisms. ontosight.ai This regulation involves a complex interplay of genes, enzymes, and environmental cues, ensuring efficient iron uptake while minimizing energy expenditure. ontosight.ai For instance, iron starvation is a known trigger for the induction of TAFC production in Aspergillus fumigatus. pnas.org Specific genes, such as the sidIHFD operon in A. fumigatus and the nps2 gene in Fusarium graminearum, are essential for the synthesis of this compound-like extracellular siderophores and are induced under conditions requiring iron acquisition. researchgate.net Mutants deficient in these genes exhibit increased sensitivity to iron starvation, highlighting their regulatory importance. researchgate.net In fungi like Histoplasma capsulatum, the GATA-type transcription factor Sre1 plays a key role in regulating the iron-dependent transcription of siderophore biosynthesis genes, demonstrating a conserved regulatory mechanism across different fungal species. jmb.or.kr
Potential Involvement of this compound in Oxidative Stress Response in Fungi
This compound's role extends to the oxidative stress response in fungi, primarily due to the critical link between iron acquisition and the activity of iron-dependent enzymes involved in detoxifying reactive oxygen species (ROS). phytojournal.comresearchgate.netplos.org Siderophores, by facilitating iron uptake, indirectly support the function of enzymes like catalases and peroxidases, which require iron as a cofactor for their activity. phytojournal.compnas.org Studies have shown that the inactivation of intracellular siderophore biosynthesis, such as by disrupting the SidC gene in Aspergillus fumigatus, can lead to increased sensitivity to oxidative stress and a reduction in virulence. phytojournal.com Similarly, deficiencies in enzymes like SidI or SidH, which are involved in TAFC biosynthesis, render A. fumigatus more susceptible to oxidative stress under iron-limited conditions. pnas.org The ability of pathogenic fungi like A. fumigatus to survive and cause disease is strongly linked to their capacity to mount coordinated and efficient responses to combined stresses, including iron deprivation and H₂O₂-induced oxidative stress. nih.gov Research indicates that the expression of genes relevant to this compound C production can increase over time in response to oxidative stress, suggesting an adaptive role. d-nb.info
This compound's Role in Biofilm Formation
This compound and other microbial metallophores contribute significantly to biofilm formation, a crucial aspect of microbial survival and virulence. researchgate.netmdpi.com Biofilms are complex assemblages of microorganisms encased in an extracellular polymeric matrix, which provides protection against environmental stresses and antimicrobial agents. mdpi.com Aspergillus fumigatus, for instance, produces various metabolites essential for iron metabolism, including this compound B and coprogen (B1513091) B, during biofilm development, particularly under hypoxic conditions. nih.gov These siderophores facilitate iron chelation within the biofilm matrix, supporting the metabolic activities of the microbial community. nih.gov Beyond iron acquisition, metallophores can also influence biofilm structure by promoting cell adhesion and facilitating intercellular communication. mdpi.com For example, certain siderophores like pyoverdine are involved in the production of exopolysaccharides, which are key components of the biofilm matrix, as well as influencing motility and gene regulation related to biofilm formation. mdpi.com The ability of Fusarium species to form biofilms is linked to their high antifungal resistance and their capacity to establish infections. mdpi.com Interestingly, some siderophores, including a bi-fusarinine-type siderophore (mycosphazine C) isolated from a deep-sea fungus, have been shown to significantly promote the biofilm formation of certain bacteria, such as Bacillus amyloliquefaciens. cjnmcpu.com
This compound in Plant-Associated Microbial Systems
This compound plays a vital role in the intricate interactions between plants and microorganisms, influencing plant health, nutrient acquisition, and disease suppression.
Modulation of Plant-Microbe Symbioses by this compound
Siderophores, including fusarinines, are pivotal in mediating beneficial plant-microbe symbioses, particularly under iron-deficient conditions. researchgate.netfftc.org.tw Fungal species, such as Trichoderma spp. and non-pathogenic Fusarium spp., produce fusarinines and other hydroxamate-type siderophores. biosciencejournals.comfrontiersin.org These siderophores enhance plant growth by improving iron acquisition, converting insoluble ferric iron (Fe³⁺) into a more soluble and bioavailable form for plants. researchgate.netfftc.org.tw For instance, the this compound-producing strain Chaetomium has been observed to significantly increase iron uptake in plant roots. energy.gov
In addition to direct nutrient provision, fusarinines contribute to plant health through their role as biocontrol agents. researchgate.net They suppress plant pathogens by competing for iron, thereby limiting the growth and pathogenicity of harmful microorganisms. researchgate.netfrontiersin.orgfftc.org.tw This biocontrol mechanism involves nutrient competition, antibiosis, niche exclusion, and interference with pathogen signaling. researchgate.net Non-pathogenic Fusarium isolates, through their siderophore production, can effectively suppress plant diseases like Fusarium wilts. biosciencejournals.comtandfonline.com Furthermore, fusarinines, typically associated with fungi, have also been isolated from bacteria like Paenibacillus triticisoli BJ-18, where they exhibited antimicrobial activity against certain bacterial species, further highlighting their diverse roles in microbial interactions within plant-associated systems. nih.govpeerj.com
This compound's Role in Nutrient Cycling in Rhizosphere Environments
The rhizosphere, the dynamic interface between plant roots and soil, is a critical zone for nutrient cycling, profoundly influencing plant health and productivity through complex microbial interactions. Within this intricate ecosystem, the availability of essential micronutrients, particularly iron, often poses a significant challenge due to its low solubility in aerobic soil conditions. This compound-type siderophores play a pivotal role in overcoming this limitation, facilitating iron acquisition for both microorganisms and plants. nih.govwikipedia.orgnih.govmdpi.com
Iron, despite being one of the most abundant elements in the Earth's crust, primarily exists in the insoluble ferric (Fe³⁺) state in oxygen-rich soil environments, rendering it largely inaccessible for biological uptake. nih.govwikipedia.org To counteract this scarcity, various microorganisms, predominantly fungi and bacteria, synthesize and secrete high-affinity iron-chelating compounds known as siderophores. nih.govwikipedia.orgresearchgate.net this compound C (FsC), a cyclic hydroxamate siderophore, is a prominent example produced by several fungal species. nih.govwikipedia.orgresearchgate.netacs.orgnih.gov
Mechanistic Insights into Iron Acquisition
Microorganisms release this compound into the rhizosphere, where it effectively scavenges insoluble Fe³⁺ by forming highly stable, soluble Fe³⁺-siderophore complexes. nih.govwikipedia.org These chelated iron complexes are then actively transported back into the microbial cells via specific uptake systems. nih.govwikipedia.org This siderophore-mediated iron acquisition is an essential survival strategy for these microbes in iron-limited environments. nih.gov
Beyond direct microbial uptake, this compound also contributes significantly to plant iron nutrition. Plants can directly assimilate iron from these microbial Fe³⁺-siderophore complexes, a mechanism referred to as Strategy III iron uptake. wikipedia.orgapsnet.org Studies have demonstrated that fusarinines, along with other hydroxamate siderophores, can enhance iron utilization by both Strategy I (non-graminaceous monocots and dicots, which acidify the rhizosphere and reduce Fe³⁺) and Strategy II (graminaceous monocots, which secrete phytosiderophores) plants. frontiersin.org This indicates a broad applicability of microbial siderophores in improving plant iron status, even for plants employing their own distinct iron acquisition strategies. wikipedia.orgfrontiersin.org
Regulation and Microbial Producers
The biosynthesis of siderophores, including this compound C, is tightly regulated by iron availability in the environment. Under conditions of iron starvation, microorganisms significantly upregulate the expression of genes involved in iron uptake and siderophore synthesis. For instance, in Fusarium oxysporum, genes such as sidA (encoding ornithine monooxygenase), sidC, sidD (encoding siderophore nonribosomal peptide synthetases), and sidG (encoding this compound C acetyltransferase) show sharply increased transcript levels under iron-deficient conditions. acs.orgnih.govoup.com
Several fungal species are known producers of this compound-type siderophores, highlighting their widespread ecological importance in the rhizosphere.
| Microbial Species | This compound Type(s) Produced | Reference |
| Fusarium roseum | This compound (FsR), this compound C (FsC) | nih.govacs.org |
| Aureobasidium melanogenum | This compound C (FsC) | acs.org |
| Aspergillus fumigatus | This compound C (FsC), Triacetylthis compound C (TAFC) | researchgate.netacs.orgnih.gov |
| Nectria cinnabarina | Fusigen (a type of this compound) | apsnet.org |
| Microdochium dimerum | Fusigen (a type of this compound) | apsnet.org |
| Verticillium dahliae | Fusigen (a type of this compound) | apsnet.org |
| Ustilago spp. | Fusigen (a type of this compound) | apsnet.org |
| Laccaria laccata | Linear fusigen | researchgate.net |
| Laccaria bicolor | Linear fusigen | researchgate.net |
| Penicillium chrysogenum | Fusarinines (and dimerum acid) | frontiersin.org |
This table illustrates the diversity of fungal species that contribute to iron cycling in the rhizosphere through the production of this compound and its derivatives. The ability of these microorganisms to produce this compound underscores its significance in maintaining nutrient homeostasis and supporting plant growth in various soil environments.
Structural Modifications and Synthetic Analogs of Fusarinine
Rational Design and Synthesis of Fusarinine Derivatives
The rational design of this compound derivatives involves strategic chemical alterations to the core structure to impart desired characteristics. This approach leverages the intrinsic features of this compound, such as its hydroxamate groups for metal binding and its amino groups for conjugation, to create novel compounds.
Chemical modifications to the this compound core structure commonly involve altering its amino or hydroxyl groups. For instance, this compound C (FsC) possesses three amino groups, which serve as facile sites for chemical derivatization. google.comresearchgate.net One significant modification involves succinic acid derivatization of FsC, leading to compounds such as FSC(succ)₂ and FSC(succ)₃. These modifications introduce additional carboxylic acid groups, which are known to coordinate with zirconium (Zr) and can also be utilized for bioconjugation strategies. nih.gov The synthesis of FSC(succ)₃ and FSC(succ)₂ from this compound C and succinic anhydride (B1165640) has been achieved with satisfactory yields of 88 ± 4.0% and 43 ± 4.5%, respectively. nih.gov Further derivatization of the unreacted amine group of FSC(succ)₂ with acetic anhydride yields FSC(succ)₂AA. nih.gov
Another common modification strategy involves the acylation of the free amine groups present in this compound C or its deacetylated variant, diacetylthis compound C (DAFC). This approach allows for the introduction of various functionalities, including targeting vectors, fluorescent dyes, or even therapeutic moieties. uni.luuni.luresearchgate.net For example, mono-, di-, and trisubstituted FsC derivatives have been prepared through acylation. uni.lu
This compound and its derivatives are frequently conjugated to other molecules for diverse research applications, particularly in molecular imaging and targeted delivery. The presence of reactive amine groups on this compound C makes it suitable for bioconjugation. google.comresearchgate.net
For molecular imaging, this compound C has been modified by conjugating fluorescent moieties and tetrazine (Tz) groups to create hybrid imaging agents. nlk.czscribd.com These conjugates can be used in pretargeting applications utilizing click reactions with trans-cyclooctene (B1233481) (TCO) tagged targeting vectors. nlk.czscribd.com Examples include the conjugation of fluorophores like Sulfocyanine-5, Sulfocyanine-7, or IRDye800CW to FsC, followed by the introduction of one or two Tz motifs to yield monomeric and dimeric Tz conjugates. nlk.czscribd.com These gallium-68 (B1239309) (⁶⁸Ga)-labeled conjugates have demonstrated suitable hydrophilicity, high stability, and specific targeting properties in in vitro and in vivo studies. nlk.czscribd.com
Furthermore, this compound C has been utilized to modify magnetic nanoparticles (MNPs) for the selective capture of bacteria such as Campylobacter and Aliarcobacter. researchgate.net The active amine groups of FsC facilitate these chemical modifications, simplifying the synthesis of siderophore-derivatized MNPs. researchgate.net
Triacetylthis compound C (TAFC) has also been chemically modified by coupling it with antifungal molecules to develop antifungal siderophore conjugates for theranostic applications in invasive pulmonary aspergillosis. uni.luresearchgate.net This strategy aims to create a "Trojan horse" to deliver antifungal compounds specifically into fungal hyphae via siderophore transporters like MirB. uni.luresearchgate.net Examples of conjugated antifungal molecules include eflornithine, fludioxonil, thiomersal, and fluoroorotic acid (FOA), as well as fluorescent dyes like cyanine (B1664457) 5 (Cy5). uni.lu
Impact of Structural Alterations on this compound Functionality
Structural alterations to this compound can significantly impact its functionality, particularly its chelation efficiency and its recognition and transport by biological systems.
Structure-activity relationship (SAR) studies for this compound analogs primarily focus on how modifications affect their metal chelation efficiency, especially for iron(III). Fusarinines, as hydroxamate siderophores, are known for their high affinity for ferric iron (Fe³⁺). uni.lunih.govuni.lu The cyclic trihydroxamic acid, N,N',N''-triacetylthis compound C, forms a stable complex with ferric iron, with an association constant (log K) determined to be 32.5. ebi.ac.uk
Research has shown that while trihydroxamate siderophores like coprogen (B1513091) exhibit negligible or intermediate iron uptake rates by plants, the fungal siderophore mixture containing fusarinines and dimerum acid, or the ammoniacal hydrolysis products of coprogen (which consist of dimerum acid and this compound), demonstrate high iron uptake in plants like cucumber and maize. researchgate.net This suggests that fusarinines are highly efficient iron sources for plants. researchgate.net
Modifications to this compound C, such as succinic acid derivatization, are designed to optimize complexation properties for specific metal ions, like Zirconium-89 (⁸⁹Zr). The introduction of additional carboxylic acid groups is expected to improve the stability of ⁸⁹Zr-complexes by saturating the 8-coordination sphere of [⁸⁹Zr]Zr⁴⁺. nih.gov In vitro stability and transchelation properties of these ⁸⁹Zr-complexes have been investigated and compared to other chelators, demonstrating the impact of these structural changes on metal binding. nih.gov
Biological systems exhibit differential recognition and transport mechanisms for various this compound analogs, which is crucial for their function in iron acquisition and for the development of targeted therapies. In Aspergillus fumigatus, two major facilitator-type transporters, MirD and MirB, are responsible for the uptake of this compound C (FsC) and triacetylthis compound C (TAFC), respectively. uni.luscitoys.com This differential recognition highlights the specificity of these transport systems.
Studies in Saccharomyces cerevisiae (yeast) have identified a family of putative transporters (Arn1p-4p) that are expressed under iron deprivation conditions and facilitate the uptake of iron from trihydroxamate siderophores. github.io Specifically, Arn2p facilitates the uptake of triacetylthis compound C, although minor uptake can also occur through Arn1p and Arn3p. github.io This indicates that different transporters may have varying affinities or specificities for this compound analogs.
The ability to modify TAFC without losing its specific recognition by A. fumigatus has been demonstrated through in vitro uptake studies using ⁶⁸Ga-labeled TAFC derivatives. uni.lu These studies revealed specific uptake of mono- and trisubstituted TAFC derivatives, indicating that certain structural alterations are tolerated by the fungal recognition and transport machinery. uni.lu However, the biodistribution patterns of antifungal moieties conjugated to diacetylthis compound C (DAFC) can be heterogeneous, revealing the significant influence of the conjugated moiety on uptake and distribution within biological systems. uni.lu
Natural Variants and Metabolites of this compound
This compound exists in nature as various forms and can also be metabolized into other compounds. These natural variants and metabolites often share the core hydroxamate structure but differ in their degree of acylation, cyclization, or other structural features.
Fusarinines are a subgroup of hydroxamate siderophores, characterized by cis- and trans-fusarinine subunits, which are fundamental building blocks derived from Nδ-anhydromevalonic acid-Nδ-hydroxy-L-ornithine. wikidata.org
Key natural variants and related compounds include:
This compound C (FsC) : A cyclic trimer of cis-fusarinine subunits, also known as fusigen. acs.orgwikidata.org
Triacetylthis compound C (TAFC) : An N-acetylated derivative of this compound C, produced by enzymes like SidG from FsC. uni.luscitoys.com
This compound A : A dihydroxamate siderophore composed of two this compound subunits joined by labile α-amino ester bonds. wikidata.org
This compound B : A trihydroxamate siderophore composed of three cis-fusarinine subunits joined by labile α-amino ester bonds. wikidata.org
Dimerum acid : A dihydroxamate coprogen siderophore where two Nδ-acyl-Nδ-hydroxy-L-ornithines form a six-membered diketopiperazine ring, with acyl groups being trans-anhydromevalonic acid. uni.luwikidata.org It can also be a breakdown product of coprogen. researchgate.net
N-acetylthis compound : A monomeric subunit of triacetylthis compound C. ebi.ac.uk
Malonichrome : A siderophore that can replace this compound (FSR) in older cultures of Fusarium roseum. uni.lu
Coprogens : Another group of fungal siderophores composed of trans-fusarinine subunits, including rhodotorulic acid and dimerum acid. wikidata.org
Ferricrocin and Hydroxyferricrocin : These are intracellular siderophores produced by Aspergillus fumigatus for hyphal and conidial iron storage, respectively. acs.orgscitoys.com Ferricrocin can also function as an extracellular siderophore to support iron acquisition during germination. nih.gov
The biosynthesis of these compounds often involves nonribosomal peptide synthetases (NRPSs), such as SidD for this compound C synthesis. scitoys.comnih.gov The diversity of siderophores produced by fungi like Trichoderma species suggests further modifications of NRPS products. uni.lu
Table 1: Overview of this compound and Related Compounds
| Compound Name | Type of Siderophore / Role | Associated Organisms | PubChem CID |
| This compound C (FsC) | Cyclic hydroxamate siderophore; extracellular iron acquisition | Fusarium roseum, Aureobasidium melanogenum, Aspergillus fumigatus | 167827 |
| Triacetylthis compound C (TAFC) | N-acetylated derivative of FsC; extracellular iron acquisition | Aspergillus fumigatus | 6436274 |
| This compound | Monomeric subunit of siderophores | Fungal siderophores | 172407944 |
| Ferric-fusarinine C | Iron-bound form of FsC | - | 6441418 |
| Dimerum acid | Dihydroxamate coprogen siderophore | Penicillium chrysogenum, Trichoderma spp. | 6443767 |
| Ferricrocin | Intracellular iron storage; extracellular iron acquisition | Aspergillus fumigatus, Ustilago maydis | 57339203 |
| Hydroxyferricrocin | Intracellular iron storage (conidial) | Aspergillus fumigatus | Not found |
| Rhodotorulic acid | Dihydroxamate coprogen siderophore | Rhodotorula, Saccharomyces cerevisiae | 688571 |
| Coprogen | Trihydroxamate siderophore | Penicillium species, Neurospora crassa | 76957149 |
| N-acetylthis compound | Monomeric subunit of TAFC | - | 172407943 |
| This compound A | Dihydroxamate siderophore | Fungal siderophores | Not found |
| This compound B | Trihydroxamate siderophore | Fungal siderophores | Not found |
Advanced Methodologies for Fusarinine Research
Spectroscopic Techniques for Fusarinine-Metal Complexation Studies
Spectroscopic methods are indispensable for investigating the complexation of this compound with metal ions, offering detailed information about the binding process and the resulting complex structures.
Applications of UV-Vis Spectroscopy in Iron Binding Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for detecting and characterizing the formation of this compound-iron complexes. The interaction of this compound with ferric iron (Fe(III)) results in characteristic changes in the absorption spectrum, primarily due to ligand-to-metal charge transfer bands nih.govandreabellelli.it. Siderophores, including fusarinines, often exhibit absorption maxima in the 420-450 nm range when complexed with iron asm.orgresearchgate.netacs.org. For instance, ferric hydroxamate complexes are typically monitored at wavelengths such as 435 nm researchgate.netresearchgate.net.
The formation of iron complexes can be confirmed by recording the absorption spectrum and identifying the characteristic maximum absorption wavelength (λmax) mt.com. Studies on cis-fusarinine and trans-fusarinine have shown that their ferric complexes exist as 3:1 chelates in aqueous solution within a pH range of 6.5-8.0 nih.gov. Changes in absorbance spectra upon ligand binding directly indicate the formation of a true chemical bond between the ligand and the metal andreabellelli.it. For example, the protein AmGrxD, which binds iron-sulfur clusters, exhibits characteristic UV-Vis absorption peaks at 280 nm (for protein) and 420 nm (for [4Fe-4S] clusters), demonstrating how UV-Vis can be used to sense iron availability in biological systems acs.org.
Advanced NMR Techniques for this compound Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique employed to elucidate the structure and dynamics of biological molecules, including this compound and its metal complexes ijcrt.orgbruker.comwikipedia.org. NMR can provide detailed information on chemical connections, local bonding environments around specific atoms, and molecular motions ijcrt.orgbruker.com.
For siderophores, including fusarinines, NMR is crucial for investigating structural features of both the free ligands and their metal-complexed forms nih.gov. A key consideration in NMR studies of iron-siderophore complexes is that paramagnetic Fe(III) can cause significant line broadening of NMR signals, which can obscure structural details jnu.ac.in. To circumvent this, diamagnetic metal analogs, such as Ga(III) or Al(III), are often employed when studying the metal-chelated forms of siderophores by NMR jnu.ac.in. Multidimensional NMR techniques are also utilized for comprehensive structural analysis, including investigations into the biosynthesis pathways of this compound unesp.br.
Mass Spectrometry-Based Approaches for Complex Characterization and Quantification
Mass spectrometry (MS) is a highly sensitive technique for the detection, identification, and quantification of molecules based on their mass-to-charge (m/z) ratio and fragmentation patterns thermofisher.comnih.gov. It is extensively applied in the characterization and quantification of this compound and its metal complexes.
MS-based approaches, particularly high-resolution mass spectral analysis, have been instrumental in annotating various this compound forms, such as cis-fusarinine, this compound A, and this compound B, within complex biological samples asm.orgnih.gov. For instance, liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) has been developed for screening and detecting siderophores, including fusarinines, by identifying their natural iron isotopic patterns asm.orgnih.gov. This involves checking for a principal ion containing ⁵⁶Fe accompanied by a corresponding ⁵⁴Fe isotopic signal with a specific mass deviation and relative intensity asm.orgnih.gov.
Mass spectrometric sequence analysis, such as MALDI-LIFT-TOF/TOF fragment analysis, has been used to characterize related lipopeptides like fusaricidins, providing detailed structural information through the analysis of fragment ions nih.gov. MS/MS spectra are crucial for identification, with observed fragment ions compared to calculated masses and neutral-loss lists asm.orgnih.gov. Quantitative mass spectrometry allows for both relative and absolute quantification of analytes in complex mixtures, although it is not inherently quantitative due to ion loss during analysis, necessitating the use of labels or standards thermofisher.comnih.gov. LC-MS/MS has also been used for the identification and quantification of this compound C during its biosynthesis rsc.org.
Chromatographic Separation and Detection of this compound
Chromatographic techniques are essential for the separation, purification, and accurate quantification of this compound and its derivatives from diverse matrices.
HPLC-Based Methods for this compound Quantification in Biological and Environmental Matrices
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation and quantification of this compound in various biological and environmental matrices hplcvials.commanipal.eduresearchgate.net. HPLC methods offer high sensitivity and precision, enabling the detection of trace levels of compounds hplcvials.comresearchgate.net.
For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, often using C18 columns researchgate.netnih.govmdpi.com. The mobile phase typically consists of gradients of acetonitrile (B52724) and water, often with the addition of trifluoroacetic acid researchgate.netnih.govmdpi.com. Detection is frequently performed using UV-Vis detectors, with specific wavelengths chosen to monitor the ferric hydroxamate complexes (e.g., 435 nm) or total hydrolysis products (e.g., 220 nm) researchgate.netnih.govmdpi.com.
HPLC has been successfully applied to analyze siderophore mixtures from fungal culture filtrates, revealing the presence and relative amounts of fusarinines alongside other siderophores like dimerum acid, coprogen (B1513091), and ferricrocin researchgate.netresearchgate.net. This technique is also used for the purification of this compound derivatives, such as monoacetylated this compound C, from reaction mixtures mdpi.com. The robustness of HPLC systems allows them to handle complex matrices encountered in environmental samples, such as water and soil, for pollutant detection and monitoring hplcvials.comresearchgate.net.
LC-MS/MS for Trace Analysis of this compound and its Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of HPLC with the specific detection and quantification power of tandem mass spectrometry scispace.compayeshdarou.irphytolab.comd-nb.info. This method is particularly valuable for trace analysis and the profiling of metabolites in complex biological and environmental samples researchgate.netpayeshdarou.irphytolab.comd-nb.infofrontiersin.org.
LC-MS/MS is extensively used for the detection and quantification of this compound and its metabolites, even at very low concentrations asm.orgmt.comnih.govscispace.comlibretexts.org. For instance, it has been used to identify and annotate cis-fusarinine, this compound A, and this compound B in microbial culture broths asm.orgnih.gov. The technique offers high specificity, minimizing interference from endogenous matrix components, which is crucial for accurate quantification in biological samples like plasma researchgate.netpayeshdarou.ir.
Quantitative analysis of this compound and its metabolites often utilizes the multiple-reaction monitoring (MRM) mode in LC-MS/MS, which provides enhanced sensitivity and selectivity by monitoring specific precursor-to-product ion transitions mdpi.com. This allows for reliable determination of target compounds even in complex matrices, making LC-MS/MS an invaluable tool for understanding the fate and transformation of this compound in various systems phytolab.commdpi.com.
Genetic and Molecular Biology Tools in this compound Studies
Genetic and molecular biology tools are indispensable for unraveling the complex pathways of this compound biosynthesis and its regulation. These methodologies allow for precise manipulation of genes and their expression, providing insights into the enzymatic steps and regulatory networks involved in siderophore production.
Gene Knockout and Overexpression Strategies in Biosynthesis Research
Gene knockout and overexpression strategies are powerful approaches to investigate the function of specific genes in this compound biosynthesis. This compound C (FsC), a cyclic hydroxamate siderophore, is produced by various fungi, including Fusarium roseum, Aureobasidium melanogenum, and Aspergillus fumigatus. acs.org Its biosynthesis involves precursors like L-ornithine and mevalonate (B85504), which are assembled by non-ribosomal peptide synthetases (NRPSs). acs.org
Studies have identified NRPS genes, such as nps2 in Fusarium graminearum, as essential for the synthesis of this compound-like extracellular siderophores. researchgate.net Deletion of such genes can lead to a lack of siderophore production, impaired growth under iron-limiting conditions, and reduced virulence in pathogenic fungi. researchgate.netfrontiersin.org For instance, the sidD gene in Scedosporium apiospermum, an ortholog of A. fumigatus sidD, is crucial for the production of extracellular hydroxamate-type siderophores, including this compound C. frontiersin.org Disruption of sidD in S. apiospermum resulted in a lack of fungal growth under iron-limiting conditions, which could be restored by supplementing the medium with culture filtrate from the parent strain. frontiersin.org
Conversely, overexpression strategies aim to enhance this compound production by increasing the expression of key biosynthetic genes. In Aureobasidium melanogenum, metabolic reprogramming through genetic manipulation has been employed to achieve enhanced FsC production. acs.org This includes strategies to derepress iron-mediated inhibition of siderophore biosynthesis. acs.org For example, overexpression of hmg1, a gene coding for HMG-CoA reductase (a rate-limiting enzyme in mevalonate biosynthesis), has been shown to increase triacetylthis compound C (TAFC) siderophore production in A. fumigatus. acs.org Similarly, co-overexpression of sidA and sidF in A. melanogenum can pull the flow of L-ornithine towards siderophore production, leading to increased extracellular siderophore content. acs.org
The following table summarizes key genes involved in this compound biosynthesis and the effects of their manipulation:
| Gene (Organism) | Role in Biosynthesis | Genetic Manipulation | Observed Effect | Citation |
| nps2 (F. graminearum) | NRPS for this compound-like siderophores | Deletion | Lack of siderophore, impaired growth under iron limitation, reduced virulence | researchgate.net |
| sidD (S. apiospermum) | NRPS for extracellular hydroxamate siderophores (e.g., FsC) | Disruption | Lack of fungal growth under iron-limiting conditions | frontiersin.org |
| hmg1 (A. fumigatus) | HMG-CoA reductase (mevalonate pathway) | Overexpression | Increased triacetylthis compound C (TAFC) production | acs.org |
| sidA, sidF (A. melanogenum) | Involved in L-ornithine to siderophore pathway | Co-overexpression | Increased extracellular siderophore production | acs.org |
Reporter Gene Assays for Biosynthesis Regulation Studies
Reporter gene assays are powerful tools used to study gene regulation by linking a promoter sequence of interest to an easily detectable reporter gene. clinisciences.compromega.com.au The expression levels of the reporter gene, such as luciferase or green fluorescent protein (GFP), are then monitored to quantify the activity of the promoter and, by extension, the regulatory mechanisms influencing gene expression. clinisciences.comberthold.com
In the context of this compound biosynthesis, reporter gene assays can be utilized to investigate the transcriptional regulation of siderophore biosynthetic genes under various conditions, such as different iron availabilities or in response to host signals. For example, in Aspergillus fumigatus, siderophore biosynthesis is severely inhibited by iron sufficiency. acs.org Reporter gene-mediated analysis has been used to identify regulatory motifs in promoters of genes involved in iron acquisition, including siderophore biosynthesis. asm.org This approach can elucidate how transcription factors, like AtrR and SrbA, cooperate to activate iron acquisition pathways, including siderophore biosynthesis. asm.org By fusing the promoter regions of this compound biosynthetic genes to a reporter gene, researchers can quantitatively assess how changes in environmental iron levels or the presence of specific regulatory proteins impact the transcription of these genes. This provides critical insights into the complex regulatory networks governing this compound production.
Computational Chemistry Approaches to this compound Research
Computational chemistry offers advanced methodologies to complement experimental studies by providing atomic-level insights into this compound's structure, interactions, and chelation mechanisms.
Molecular Docking Simulations of this compound Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. josa.rogithub.io This approach is particularly useful for studying the interactions of this compound with metal ions, especially iron, given its role as a siderophore.
This compound C (FsC) is known for its high affinity for Fe(III) ions, crucial for microbial iron scavenging. acs.orgnih.gov Molecular docking simulations can model the binding of Fe(III) to the hydroxamate groups of this compound, predicting the binding sites and the strength of these interactions (binding energy). These simulations can help visualize the precise molecular contacts and hydrogen bonding networks formed between this compound and its target, providing a detailed understanding of its chelating properties. While specific detailed research findings on molecular docking of this compound interactions were not extensively detailed in the provided search results, the general application of molecular docking in studying ligand-receptor interactions and metal binding is well-established. josa.rogithub.ioresearchgate.net For instance, such simulations are routinely used in drug discovery to understand how small molecules interact with target proteins. github.io Applied to this compound, these simulations would aim to characterize its interaction with iron or other relevant biological targets, such as bacterial or fungal iron transporters.
Quantum Chemical Calculations for Chelation Mechanisms
Quantum chemical (QC) calculations delve into the electronic structure of molecules, providing highly accurate insights into bonding, reaction mechanisms, and molecular properties. rsc.orgnih.gov For this compound, QC calculations are invaluable for understanding the intricate details of its chelation mechanisms with metal ions.
These calculations can determine crucial properties of a system, such as vibrational frequencies, equilibrium molecular structure, dipole moments, and free energy of reaction. nih.gov When applied to this compound, QC methods can precisely describe how the hydroxamate groups donate electrons to and form coordinate bonds with Fe(III). This includes calculating the electronic configuration of the Fe(III) in the complex, which is typically a high-spin d⁵ configuration in siderophore complexes. nih.gov Despite lacking ligand field stabilization energy, these complexes exhibit kinetic stability due to strong ionic interactions between the hard Lewis base oxygen donor atoms of the siderophore and the metal. nih.gov
Quantum chemical calculations can support the understanding of this compound C as a promising alternative for various applications due to its chelation properties. scispace.com By analyzing parameters such as electron density distribution, orbital interactions, and electrostatic potentials, QC calculations can elucidate the stability and specificity of this compound-metal complexes, providing a fundamental understanding of its biological function as an iron scavenger.
Emerging Research Frontiers and Future Directions in Fusarinine Studies
Interdisciplinary Approaches to Fusarinine Research
The study of this compound is increasingly benefiting from interdisciplinary collaborations, integrating insights and methodologies from various scientific disciplines. Siderophores like this compound C are vital for microorganisms to scavenge iron from their environment, and their broader utility extends to microbial ecology, agriculture, bioremediation, biosensing, and medical applications. nih.gov
Researchers are employing a combination of techniques, including high-throughput genetic screens (such as RB-TnSeq), RNA sequencing (RNA-Seq), bacterial cytological profiling, and metabolomics, to investigate complex bacterial-fungal interactions where this compound plays a role. This integrated approach helps to decipher the diverse mechanisms through which fungal species impact bacteria, highlighting the significance of siderophores in microbial communities.
Furthermore, understanding the enzymatic activities associated with this compound-C ornithinesterase, an enzyme involved in the hydrolysis of ester bonds in ornithine derivatives, holds significant implications across microbiology, biochemistry, and biotechnology. Manipulating these siderophore metabolism pathways could lead to innovative strategies for controlling microbial growth or for the biotechnological production of siderophores for agricultural or medical purposes. The concept of socio-ecological niches (SEN) is also emerging as a framework for interdisciplinary research, aiming to explore the intricate connections between society and ecology, which could encompass the roles of microbial metabolites like this compound in broader socio-ecological systems.
Exploration of Untapped Ecological Niches and this compound Diversity
Traditionally, this compound C has been recognized as a cyclic hydroxamate siderophore produced by various fungi, including Fusarium roseum, Aureobasidium melanogenum, and Aspergillus fumigatus. nih.gov However, recent discoveries are expanding the known ecological distribution and diversity of this compound compounds. Notably, fusarinines, which are typically associated with fungi, have been isolated from a bacterium, Paenibacillus triticisoli BJ-18, for the first time. This finding suggests that a wider range of microorganisms may produce this compound or related compounds than previously understood, opening new avenues for discovery in bacterial species.
The exploration of untapped ecological niches is crucial for uncovering novel this compound variants or producers. Ecological niches, defined by the unique environmental conditions and resources a species utilizes, drive natural selection and adaptation, leading to the emergence of new species. Applying this concept to microbial prospecting can guide the search for new sources of this compound. For instance, studies on the underexplored biodiversity of Antarctic fungi have revealed their potential as sources for new antifungal agents, implying that extreme environments could harbor unique this compound-producing strains or structurally distinct this compound derivatives. The vast array of fungal secondary metabolites, including siderophores like this compound C, often have unknown physiological functions, underscoring the importance of continued exploration in diverse environments to unravel their full diversity and potential.
Advanced Biotechnological Strategies for this compound Production and Modification
The extensive exploitation of this compound C has historically been hindered by its low production yields. However, significant progress has been made through advanced biotechnological strategies aimed at enhancing production and enabling chemical modification. Metabolic reprogramming, combined with techniques such as Raman-based single-cell sorting (RACS), has demonstrated success in achieving iron-derepressed and robust production of this compound C in Aureobasidium melanogenum. nih.gov
A key breakthrough involves rewiring the this compound C biosynthetic pathway in strains like Aureobasidium melanogenum HN6.2. This metabolic engineering has led to self-sufficient L-ornithine supply, simplified component requirements, and significantly enhanced extracellular siderophore production, with this compound C constituting approximately 94% of the yield and reaching titers of around 1.7 g L⁻¹. Another promising strategy to boost siderophore production, even under iron-sufficient conditions, involves the engineering of siderophore transporters, such as the deletion of the MirC gene in Aspergillus fumigatus. nih.gov
The chemical structure of this compound C, possessing three free amino groups, makes it amenable to easy chemical modification, facilitating the design of novel multifunctional conjugates. This characteristic is crucial for developing new applications. Furthermore, the use of Aureobasidium species as a promising biotechnological chassis for the biosynthesis of various bioproducts derived from the ornithine-urea cycle, including siderophores, is gaining traction. Computational tools like Flux Balance Analysis (FBA) are also being applied in metabolic engineering to predict optimal media compositions and improve the production yield of siderophores, while bioinformatics approaches have shown success in designing synthetic antibacterial compounds through siderophore modification.
Systems Biology and Omics-Based Insights into this compound Metabolism
Systems biology, an interdisciplinary approach, is increasingly vital for gaining a holistic understanding of this compound metabolism by integrating diverse "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. These technologies enable the comprehensive investigation of metabolic processes across thousands of genes, proteins, and metabolites, providing a system-level perspective.
Metabolomics, in particular, offers a snapshot of the metabolic state of a biological system at a given time. When integrated with other omics data, it allows researchers to construct comprehensive models that elucidate how biological systems function as a unified entity. This multi-omics integration is crucial for discovering gene functions, identifying key biological pathways, and pinpointing potential biomarkers or therapeutic targets.
For this compound, systems biology approaches can help unravel the intricate details of its biosynthesis, which involves precursors like L-ornithine and mevalonate (B85504), and enzymes such as L-ornithine N⁵-oxygenase and transacetylase. nih.gov Understanding the enzymatic activities of this compound-C ornithinesterase is also critical, as it plays a significant role in siderophore metabolism by facilitating iron release or recycling within microbial cells. Furthermore, omics approaches are instrumental in deciphering the complex mechanisms of iron repression on siderophore biosynthesis, a crucial regulatory aspect for industrial production. nih.gov Computational biology and bioinformatics tools, including flux balance analysis, are actively applied in metabolic engineering to improve the yields of siderophores, demonstrating the power of integrated omics for optimizing this compound production.
Compound Names and PubChem CIDs
Q & A
Q. What analytical techniques are recommended for quantifying fusarinine in microbial cultures?
this compound quantification typically employs high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These methods require calibration with purified this compound standards and validation for sensitivity (e.g., limit of detection < 0.1 µg/mL) and specificity (e.g., distinguishing this compound from structurally similar siderophores). Experimental protocols should detail extraction conditions (e.g., pH, solvent polarity) to avoid degradation .
Q. How are this compound biosynthesis pathways characterized in fungi?
Biosynthetic gene clusters (BGCs) for this compound are identified via genomic sequencing and homology analysis of non-ribosomal peptide synthetase (NRPS) domains. Knockout mutants (e.g., ΔNPS6 in Cochliobolus heterostrophus) are used to confirm gene function, followed by metabolite profiling to detect this compound absence in mutants .
Q. What experimental steps ensure purity during this compound isolation?
Isolation involves solvent extraction (e.g., ethyl acetate for extracellular siderophores), followed by column chromatography (e.g., silica gel or Sephadex LH-20). Purity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with protocols emphasizing reproducibility as per guidelines for supplementary data documentation .
Advanced Research Questions
Q. How can contradictions in this compound’s role under iron-limited vs. iron-replete conditions be resolved?
Contradictory findings (e.g., this compound promoting virulence in iron-limited hosts but not in iron-replete environments) require controlled in vitro and in vivo replication. Variables such as host iron sequestration mechanisms (e.g., lactoferrin in mammalian systems) and fungal iron-regulatory networks (e.g., FTR1 transporters) must be standardized. Multi-omics integration (transcriptomics/metabolomics) can clarify context-dependent regulation .
Q. What methodological frameworks validate this compound’s interaction with host immune components?
Co-culture models (e.g., fungal cells with macrophage lines) combined with proteomic profiling (e.g., immunoprecipitation of this compound-bound host proteins) are used. Controls include iron supplementation to isolate siderophore-specific effects. Statistical rigor requires power analysis to determine sample size and minimize Type I/II errors .
Q. How to design gene-editing experiments to study this compound’s ecological roles?
CRISPR-Cas9-mediated deletion of this compound BGCs in fungal strains is followed by phenotypic assays (e.g., growth under iron deprivation, oxidative stress resistance). Complementation studies (reintroducing functional genes) confirm observed effects. Data interpretation must address pleiotropy by screening for off-target mutations via whole-genome resequencing .
Guidance for Data Reporting
- Experimental Replication : Include triplicate biological replicates and statistical tests (e.g., ANOVA with post-hoc correction) to address variability in fungal siderophore production .
- Supplementary Data : Upload raw NMR spectra, LC-MS chromatograms, and genomic sequences to repositories (e.g., NCBI) with hyperlinks in the main text .
- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess bias in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
